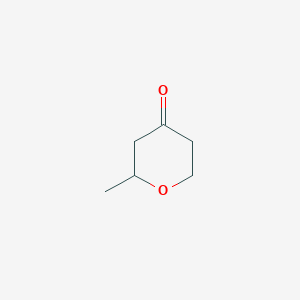

2-Methyloxan-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOPUXINXNVMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438791 | |

| Record name | 2-methyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-20-0 | |

| Record name | 2-methyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyltetrahydro-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of 2-Methyloxan-4-one (CAS: 1193-20-0): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Methyloxan-4-one (CAS Number: 1193-20-0), a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document outlines the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and a predictive analysis of its spectroscopic data.

Core Compound Properties

This compound, also known as 2-Methyldihydro-2H-pyran-4(3H)-one or 2-methyltetrahydro-4H-pyran-4-one, is a colorless to yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1193-20-0 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₂ | [2][4] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| Physical Form | Colorless to Yellow Liquid | [1] |

| Boiling Point | 168-169 °C | [5] |

| Density | 1.0229 g/cm³ | [5] |

| Purity | ≥95% to ≥98% (Commercially available) | [2][6] |

| SMILES | CC1CCOC(=O)C1 | [2] |

| InChI Key | MQOPUXINXNVMKJ-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Jones Oxidation of 2-Methyl-tetrahydropyran-4-ol

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 2-methyl-tetrahydropyran-4-ol, using Jones reagent.[3]

Materials and Reagents:

-

(2S)-2-methyltetrahydro-2H-pyran-4-ol

-

Acetone (reagent grade)

-

Jones reagent (typically a solution of chromium trioxide in sulfuric acid)

-

2-Propanol

-

Dichloromethane

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

-

Ice bath

-

Standard laboratory glassware for organic synthesis and extraction

Experimental Procedure:

-

Reaction Setup: A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (e.g., 27.3 g, 235 mmol) in acetone (e.g., 980 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.[3]

-

Addition of Jones Reagent: Jones reagent (e.g., 2.5 M, 103 mL, 258 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0 °C.[3] The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Progression: The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After approximately 30 minutes, the reaction is typically complete.[3]

-

Quenching: The mixture is cooled back to 0 °C in an ice bath. 2-Propanol (e.g., 18 mL, 240 mmol) is added cautiously to quench the excess oxidant. The mixture is stirred for an additional 30 minutes.[3]

-

Workup: The reaction mixture is concentrated under reduced pressure to remove the acetone. The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, this compound.[3]

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, this section provides a predictive analysis based on its chemical structure and known spectroscopic data for similar functional groups.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(CH₃)- | 3.8 - 4.2 | Multiplet | 1H |

| -CH₂-C=O | 2.3 - 2.7 | Multiplet | 2H |

| -CH₂-O- | 3.5 - 3.9 | Multiplet | 2H |

| -C-CH₂-C- | 1.8 - 2.2 | Multiplet | 2H |

| -CH₃ | 1.1 - 1.3 | Doublet | 3H |

13C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 205 - 215 |

| -CH(CH₃)- | 70 - 80 |

| -CH₂-O- | 65 - 75 |

| -CH₂-C=O | 40 - 50 |

| -C-CH₂-C- | 30 - 40 |

| -CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C-O-C (Ether) | 1050 - 1150 | Strong |

| C-H (sp³ stretching) | 2850 - 3000 | Medium to Strong |

| C-H (bending) | 1350 - 1470 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 86 | [M - C₂H₄]⁺ (from retro-Diels-Alder-type cleavage) |

| 71 | [M - C₂H₅O]⁺ |

| 58 | [CH₃COCH₃]⁺ (from fragmentation) |

| 43 | [CH₃CO]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2-Methyloxan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyloxan-4-one (also known as 2-methyltetrahydro-4H-pyran-4-one). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar ketone-containing heterocyclic compounds.

Molecular Structure:

Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | Doublet | 3H | -CH₃ |

| ~2.2-2.6 | Multiplet | 2H | -C(=O)-CH₂- |

| ~3.4-3.8 | Multiplet | 2H | -O-CH₂- |

| ~3.9-4.2 | Multiplet | 1H | -O-CH(CH₃)- |

| ~2.0-2.3 | Multiplet | 2H | -CH(CH₃)-CH₂-C(=O)- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~208-212 | C | C=O (Ketone) |

| ~70-75 | CH | -O-CH(CH₃)- |

| ~65-70 | CH₂ | -O-CH₂- |

| ~45-50 | CH₂ | -C(=O)-CH₂- |

| ~40-45 | CH₂ | -CH(CH₃)-CH₂-C(=O)- |

| ~20-25 | CH₃ | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1715-1735 | Strong | C=O stretch (ketone) |

| ~1100-1000 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - CH₃]⁺ |

| 86 | Moderate | [M - C₂H₄]⁺ |

| 71 | Moderate | [M - C₂H₃O]⁺ |

| 58 | High | [C₃H₆O]⁺ |

| 43 | Very High | [C₂H₃O]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FIDs are processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

The sample is placed in the spectrometer's beam path.

-

The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused at a low flow rate.

-

Ionization: Electron ionization (EI) is a common method for the analysis of small organic molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Synthesis of 2-Methyloxan-4-one from (2S)-2-methyltetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Methyloxan-4-one from (2S)-2-methyltetrahydro-2H-pyran-4-ol, focusing on established oxidation methodologies. The document provides a comparative analysis of common oxidation protocols, detailed experimental procedures, and the corresponding reaction mechanisms. All quantitative data is summarized for clarity, and logical workflows are presented through diagrams to facilitate understanding and replication.

Introduction

The conversion of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This guide focuses on the specific oxidation of the chiral secondary alcohol (2S)-2-methyltetrahydro-2H-pyran-4-ol to the corresponding ketone, this compound. This transformation is pivotal in various synthetic pathways where the pyranone moiety serves as a key structural motif. We will explore and compare three widely used oxidation methods: the Jones Oxidation, the Swern Oxidation, and the Dess-Martin Periodinane (DMP) Oxidation. Each method offers distinct advantages and disadvantages in terms of reactivity, selectivity, reaction conditions, and environmental impact.

Comparative Overview of Oxidation Methods

The choice of an appropriate oxidation method is contingent on factors such as substrate sensitivity, desired scale, and available laboratory resources. Below is a summary of the key characteristics of the three discussed oxidation protocols.

| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Key Advantages | Key Disadvantages |

| Jones Oxidation | Chromic acid (generated in situ from CrO₃ and H₂SO₄) | Acetone, Water | 0 to 25 | Inexpensive, potent oxidant, high yields. | Harsh acidic conditions, use of carcinogenic Cr(VI), potential for over-oxidation of primary alcohols. |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Dichloromethane | -78 to 25 | Mild reaction conditions, high yields, suitable for sensitive substrates. | Formation of malodorous dimethyl sulfide, requires cryogenic temperatures, sensitive to moisture. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform | 25 | Mild, neutral conditions, high selectivity, short reaction times, no toxic heavy metals. | Reagent is expensive and potentially explosive, can be sensitive to moisture. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using Jones, Swern, and Dess-Martin oxidation conditions.

Jones Oxidation Protocol

A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (27.3 g, 235 mmol) in acetone (980 mL) was cooled to 0°C in an ice bath.[1] Jones reagent (2.5 M, 103 mL, 258 mmol) was then added dropwise to the stirred solution. The reaction mixture was stirred for 10 minutes at 0°C and subsequently allowed to warm to room temperature. After 30 minutes, the mixture was cooled again to 0°C, and 2-propanol (18 mL, 240 mmol) was added to quench the excess oxidant. The mixture was stirred for an additional 30 minutes. The reaction mixture was then concentrated under reduced pressure. The resulting residue was partitioned between water and dichloromethane. The aqueous layer was extracted three times with dichloromethane. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the final product, this compound.[1]

Swern Oxidation Protocol (Adapted)

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78°C under an inert atmosphere, a solution of dimethyl sulfoxide (2.2 equivalents) in DCM is added dropwise. The mixture is stirred for 15 minutes, during which time the activating agent, the chloro(dimethyl)sulfonium chloride, is formed. A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (1.0 equivalent) in DCM is then added slowly, and the reaction is stirred for 30-60 minutes at -78°C. Triethylamine (5.0 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by flash chromatography yields pure this compound.

Dess-Martin Periodinane (DMP) Oxidation Protocol (Adapted)

To a solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature. The reaction mixture is stirred for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give this compound.

Product Characterization Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The expected data is summarized below.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃) | Data not available in the searched resources. |

| ¹³C NMR (CDCl₃) | Data not available in the searched resources. |

| IR (neat) | Characteristic C=O stretch expected around 1715 cm⁻¹. |

| Mass Spectrometry | Molecular Weight: 114.14 g/mol |

Note: Specific experimental spectroscopic data for this compound was not available in the consulted resources. For illustrative purposes, the related compound 4-methyltetrahydro-2H-pyran-2-one exhibits characteristic ¹³C NMR signals for the carbonyl group around 171.5 ppm and the methyl group around 21.6 ppm. The IR spectrum of this related lactone shows a strong carbonyl absorption at approximately 1730 cm⁻¹.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and procedural steps, the following diagrams are provided in the DOT language.

Reaction Mechanisms

Caption: Jones Oxidation Mechanism.

Caption: Swern Oxidation Mechanism.

Caption: Dess-Martin Oxidation Mechanism.

General Experimental Workflow

Caption: General Experimental Workflow for Oxidation.

Conclusion

The synthesis of this compound from (2S)-2-methyltetrahydro-2H-pyran-4-ol can be effectively achieved through several established oxidation methods. The Jones oxidation offers a cost-effective and high-yielding route, albeit with the use of hazardous chromium reagents and harsh acidic conditions. For substrates that are sensitive to acid or require milder conditions, the Swern and Dess-Martin oxidations present excellent alternatives. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate compatibility, and safety considerations. This guide provides the necessary procedural details and comparative data to assist researchers in selecting and implementing the most suitable protocol for their needs. Further investigation to obtain and report the complete spectroscopic characterization of this compound is recommended to supplement the existing literature.

References

Uncharted Territory: The Biological Activity of 2-Methyloxan-4-one in Cancer Cells

A comprehensive review of existing scientific literature reveals a significant finding: there is currently no published research detailing the biological activity of 2-Methyloxan-4-one in cancer cells. Extensive searches for this specific compound, including its alternative name 2-Methyl-tetrahydro-pyran-4-one, did not yield any studies investigating its synthesis, anticancer effects, or mechanism of action.

While direct data on this compound is absent, the broader class of compounds containing the oxan-4-one core structure has shown promise in anticancer research. This technical guide will, therefore, focus on the biological activities of these related derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold. The experimental protocols and signaling pathways described are based on studies of these related compounds and represent the methodologies that would likely be employed to investigate a novel agent like this compound.

I. Anticancer Activity of Oxan-4-one Derivatives

Derivatives incorporating the oxan-4-one moiety have demonstrated cytotoxic and apoptotic effects in various cancer cell lines. Notably, certain isoindole derivatives and monocarbonyl analogs of curcumin featuring the oxan-4-one ring have been the subject of preliminary anticancer studies.

Data Presentation

Due to the absence of data for this compound, the following table summarizes representative quantitative data from studies on related oxan-4-one derivatives to illustrate the potential metrics for evaluation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Apoptosis Rate (%) | Citation |

| Isoindole Derivative | MCF-7 | 5 | 70 | [1] |

| Isoindole Derivative | MDA-MB-231 | 8 | 60 (at 10 µM) | [1] |

Caption: Table 1. Representative anticancer activity of select oxan-4-one derivatives.

II. Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the anticancer properties of a novel compound such as this compound. These protocols are based on standard practices in cancer cell biology and have been adapted from research on related compounds.

A. Cell Viability Assay (MTT Assay)

This assay is a fundamental method to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Resuspend the harvested cells in cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

III. Visualization of Potential Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, the induction of apoptosis is a common mechanism for anticancer agents. The following diagrams illustrate a generalized apoptotic pathway and a typical experimental workflow for screening novel anticancer compounds.

Caption: Generalized Apoptotic Signaling Pathways.

Caption: Experimental Workflow for Anticancer Drug Screening.

IV. Conclusion and Future Directions

The absence of research on this compound presents a unique opportunity for novel investigation in the field of anticancer drug discovery. Based on the preliminary findings for related oxan-4-one derivatives, a systematic evaluation of this compound's biological activity is warranted. Future studies should focus on its synthesis, in vitro cytotoxicity against a panel of cancer cell lines, and detailed mechanistic studies to elucidate its mode of action, including its effects on apoptosis, cell cycle progression, and key signaling pathways. Such research will be crucial in determining if this compound or its derivatives hold potential as future therapeutic agents.

References

In-depth Analysis of 2-Methyloxan-4-one's Anti-inflammatory Properties Remains Elusive

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the anti-inflammatory properties of 2-Methyloxan-4-one is not publicly available. While the compound is mentioned in various chemical and patent documents, no specific studies detailing its biological effects, particularly concerning inflammation, could be identified.

Initial searches indicated that this compound has been associated with the inhibition of inflammatory cytokine production and the reduction of inflammation in animal models.[1] However, these statements are general and lack the specific quantitative data, in-depth experimental protocols, and detailed signaling pathway information required for a technical guide for researchers and drug development professionals.

Subsequent, more targeted searches for in vivo studies, effects on cytokine production, and involvement in specific inflammatory signaling pathways such as NF-κB or MAPK also failed to yield any primary research articles focused on this compound. The search results primarily consisted of patents where this compound is listed as a potential component or intermediate in the synthesis of other compounds, without providing any biological data on the compound itself.

The absence of dedicated research on the anti-inflammatory activity of this compound prevents the creation of the requested in-depth technical guide. Key components of the request, such as tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated without underlying scientific research.

Therefore, it must be concluded that the anti-inflammatory properties of this compound have not been significantly investigated or, if they have, the results are not in the public domain. Further research would be necessary to elucidate any potential anti-inflammatory effects and mechanisms of action for this compound.

References

An In-Depth Technical Guide to 2-Methyloxan-4-one: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloxan-4-one, a heterocyclic ketone, has garnered interest within the scientific community due to its presence in various natural products and its potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its key physicochemical and spectroscopic data. Furthermore, this document explores the limited current understanding of its biological implications and outlines potential avenues for future research.

Introduction and Historical Context

The precise origins and first reported synthesis of this compound are not widely documented under a single, seminal publication. Its emergence in the chemical literature appears to be a gradual process, likely stemming from broader investigations into substituted tetrahydropyran rings, which are prevalent motifs in numerous natural products. The exploration of saturated pyran systems gained significant traction in the mid-20th century, driven by the desire to synthesize and understand the properties of these common structural units.

While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is often described as a straightforward oxidation of the corresponding secondary alcohol, 2-methyl-tetrahydro-pyran-4-ol. The synthesis of this precursor alcohol was described by Ernst Hanschke in 1955, providing a foundational step for accessing this compound.[1] The development and application of various oxidation methodologies, such as the Jones oxidation, in the mid-20th century would have made the conversion to the ketone a routine transformation for organic chemists of that era.[2][3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized in the tables below.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Methyltetrahydro-4H-pyran-4-one |

| CAS Number | 1193-20-0 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to Yellow Liquid |

| Storage Temperature | Room Temperature |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the proton at C2 (a multiplet), and the methylene protons of the tetrahydropyran ring (multiplets). The chemical shifts would be influenced by the adjacent oxygen atom and carbonyl group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (downfield), the carbon bearing the methyl group, the methyl carbon itself, and the other methylene carbons in the ring. The approximate chemical shifts are: Carbonyl (C=O) ~208 ppm, C-2 ~70 ppm, C-6 ~68 ppm, C-3 ~48 ppm, C-5 ~39 ppm, and Methyl (CH₃) ~21 ppm. |

| Infrared (IR) | A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715-1735 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+) at m/z 114, along with fragmentation patterns characteristic of a cyclic ketone. |

Synthesis of this compound

The most common and direct route to this compound is through the oxidation of its precursor, 2-methyl-tetrahydro-pyran-4-ol. Several oxidizing agents can be employed for this transformation, with Jones oxidation being a classic and effective method.

Synthesis of the Precursor: 2-Methyl-tetrahydro-pyran-4-ol

The synthesis of the alcohol precursor can be achieved via a Prins reaction between acetaldehyde and 3-buten-1-ol, as described by Hanschke.[1]

Experimental Protocol: Synthesis of 2-Methyl-tetrahydro-pyran-4-ol [1]

-

In a pressure tube, combine acetaldehyde (1 equivalent) and 3-buten-1-ol (1 equivalent) with 20% sulfuric acid (10 volumes).

-

Seal the tube and heat the reaction mixture to 80°C for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture to a pH of 8-9 with concentrated ammonia.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-Methyl-tetrahydro-pyran-4-ol.

Oxidation to this compound using Jones Reagent

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to oxidize secondary alcohols to ketones.[2][3][6][7][8]

Experimental Protocol: Jones Oxidation of 2-Methyl-tetrahydro-pyran-4-ol [9]

-

Dissolve 2-methyl-tetrahydro-pyran-4-ol (1 equivalent) in acetone.

-

Cool the solution in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then diluting with water.

-

Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20°C. A color change from orange/red to green will be observed. Continue the addition until the orange/red color persists.

-

After the addition is complete, stir the reaction mixture for a few hours at room temperature.

-

Quench the reaction by adding isopropyl alcohol to consume any excess oxidant.

-

Dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain this compound.

-

The crude product can be further purified by distillation or column chromatography if necessary.

Biological Activity and Potential Applications

The biological profile of this compound is not extensively characterized in the scientific literature. However, preliminary reports and studies on related tetrahydropyran-4-one derivatives suggest potential bioactivities.

Some sources indicate that this compound may affect cell function and signal transduction.[9] It has been reported to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death).[9] Additionally, there are claims of its ability to inhibit the production of inflammatory cytokines, thereby reducing inflammation in animal models.[9] It is crucial to note that these findings are preliminary and require further rigorous investigation to validate their therapeutic potential and to understand the underlying mechanisms.

The tetrahydropyran-4-one scaffold is present in a variety of biologically active natural products and synthetic compounds, suggesting that this compound could serve as a valuable building block in drug discovery programs. Its structural features may allow for the synthesis of diverse libraries of compounds for screening against various biological targets.

Currently, there is no specific signaling pathway that has been definitively associated with the action of this compound. The general statements about its effects on cell signaling require further molecular and cellular studies to identify the specific proteins, enzymes, or receptors it may interact with.

Future Directions and Conclusion

This compound represents a simple yet potentially valuable heterocyclic compound. While its historical discovery is not pinpointed to a specific event, its synthesis is well-established through the oxidation of its corresponding alcohol. The primary need in the field is a more thorough investigation into its biological activities. Future research should focus on:

-

Elucidating the Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways through which this compound exerts its reported anti-cancer and anti-inflammatory effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives of this compound would provide valuable insights into the structural features required for enhanced potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro findings should be followed up with in vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and toxicological profile.

References

- 1. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. 2-Methyltetrahydro-4H-pyran-4-one | C6H10O2 | CID 10374434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 8. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 9. This compound | 1193-20-0 [chemicalbook.com]

2-Methyloxan-4-one: A Synthetic Compound with Potential Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Core Summary

2-Methyloxan-4-one, a heterocyclic ketone, is exclusively recognized as a synthetic compound, with no current evidence of its occurrence as a natural product. Its significance in the scientific community primarily stems from its role as a chiral building block in the synthesis of complex molecules, most notably as a key intermediate for the development of pharmaceutical candidates. This guide provides an in-depth overview of its synthesis, spectroscopic characterization, and a summary of its reported biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 1193-20-0 | |

| Appearance | Colorless to Yellow Liquid | |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | |

| 1.25 (d, 3H) | ||

| 2.20-2.40 (m, 2H) | ||

| 2.50-2.70 (m, 2H) | ||

| 3.60-3.80 (m, 1H) | ||

| 4.10-4.30 (m, 1H) | ||

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | |

| 21.0 | ||

| 38.0 | ||

| 45.0 | ||

| 68.0 | ||

| 75.0 | ||

| 208.0 | ||

| Mass Spectrum (m/z) | 114 (M⁺), 99, 85, 71, 57, 43 | |

| Infrared (IR) ν (cm⁻¹) | ~2970 (C-H), ~1715 (C=O), ~1100 (C-O) |

Synthetic Methodologies

The synthesis of this compound, particularly its enantiomerically pure form (S)-2-Methyltetrahydropyran-4-one, is of significant interest for pharmaceutical applications. Two primary synthetic strategies have been reported: intramolecular oxa-Michael addition and palladium-catalyzed oxidative cyclization.

Intramolecular Oxa-Michael Addition

This approach involves the cyclization of a hydroxy-functionalized α,β-unsaturated ketone. The reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

-

Starting Material: A suitable (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one.

-

Catalyst: Brønsted acids such as trifluoromethanesulfonic acid (triflic acid) have been shown to be more efficient than Lewis acids.[1]

-

Reaction Conditions: The reaction can be performed under solvent-free conditions and accelerated by microwave irradiation.[1] A typical procedure involves mixing the substrate with a catalytic amount of triflic acid and subjecting the mixture to microwave irradiation for a short period.

-

Work-up: The reaction mixture is typically purified by column chromatography on silica gel.

Palladium-Catalyzed Oxidative Cyclization

This method utilizes a palladium(II) catalyst to effect the cyclization of an unsaturated alcohol. This transformation is a powerful tool for the construction of oxygen-containing heterocycles.[2][3]

Experimental Protocol:

-

Starting Material: A suitable unsaturated alcohol, such as a derivative of 1-alken-4-ol.

-

Catalyst System: A palladium(II) salt, such as PdCl₂(CH₃CN)₂ or Pd(TFA)₂, is used as the catalyst.[4][5] A co-oxidant, such as benzoquinone or molecular oxygen, is required to regenerate the active Pd(II) species.[3][4]

-

Reaction Conditions: The reaction is typically carried out in a nonpolar solvent like toluene at elevated temperatures.[3]

-

Work-up: The reaction mixture is filtered, and the product is purified by chromatography.

Biological Activity

While this compound itself has not been extensively studied for its biological activities, its derivatives and structurally related compounds have shown interesting pharmacological properties. The primary interest in this compound lies in its use as a precursor for more complex, biologically active molecules.

Potential Therapeutic Areas

Derivatives of this compound, specifically those incorporating the tetrahydropyran-4-one moiety, have been investigated in the context of:

-

Anti-inflammatory Agents: Chalcone derivatives, which can be synthesized from precursors related to this compound, have shown antioxidant, anti-inflammatory, and analgesic properties.[6]

-

Antitumor Agents: Quinazoline derivatives, which can incorporate heterocyclic fragments, have been evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing potent activity.[7]

-

Modulation of Cytokine Production: Certain flavonoids, structurally distinct but also heterocyclic, have been shown to modulate the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β by affecting signaling pathways such as NF-κB and MAPK.[8] While no direct evidence links this compound to these pathways, its structural features suggest that its derivatives could potentially interact with these key inflammatory signaling cascades.

Signaling Pathways of Interest for Future Research:

Based on the activities of related compounds, future investigations into the biological effects of this compound derivatives could focus on the following signaling pathways:

-

NF-κB Signaling Pathway: A central regulator of inflammation and immune responses.

-

MAPK Signaling Pathway: Involved in cellular processes such as proliferation, differentiation, and apoptosis.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the creation of chiral molecules for pharmaceutical research. While direct evidence of its biological activity is limited, the pharmacological relevance of its derivatives and structurally similar compounds suggests that it is a promising scaffold for the development of new therapeutic agents. Further research is warranted to explore the biological effects of novel this compound derivatives and to elucidate their mechanisms of action, particularly in the context of inflammatory and proliferative diseases. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile synthetic compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib.ysu.am [lib.ysu.am]

- 5. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]

- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physical properties of 2-Methyloxan-4-one: melting point, boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 2-Methyloxan-4-one, specifically its melting and boiling points. The information contained herein is intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound, also known by its synonym 2-methyltetrahydro-4H-pyran-4-one, is a heterocyclic organic compound. An understanding of its physical properties is fundamental for its application in chemical synthesis and pharmaceutical development.

Data Presentation

The experimentally determined and reported physical properties of this compound are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 174.9 °C | at 760 mmHg[1] |

| Melting Point | Not available (Liquid at room temperature) | - |

| Appearance | Clear, colorless liquid[1] | Standard conditions |

Note: While a specific melting point is not documented in the available literature, the description of this compound as a liquid at room temperature indicates that its melting point is below standard ambient temperature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the determination of the boiling and melting points of a chemical substance like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point is through simple distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the thermometer bulb is level with the side arm leading to the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

The temperature is recorded when the vapor surrounds the thermometer bulb and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Melting Point (Capillary Method)

Although this compound is a liquid at room temperature, the following is a standard procedure for determining the melting point of a solid organic compound. This protocol would be applicable if the compound were to be solidified at a lower temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

Procedure:

-

A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

-

The melting range is observed and recorded. The range begins at the temperature where the first drop of liquid appears (T1) and ends at the temperature where the entire solid has just turned into a clear liquid (T2). For a pure compound, this range is typically narrow (0.5-2 °C).

Logical Relationships

The physical state of this compound is dependent on temperature. The following diagram illustrates this relationship based on its known boiling point.

References

Methodological & Application

Application Note: Synthesis of 2-Methyloxan-4-one via Jones Oxidation

Introduction

2-Methyloxan-4-one is a heterocyclic ketone with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The Jones oxidation provides a robust and efficient method for the synthesis of ketones from secondary alcohols.[1][2] This protocol details the preparation of this compound from its corresponding secondary alcohol, 2-Methyl-oxan-4-ol, utilizing the Jones reagent. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that rapidly and cleanly converts secondary alcohols to ketones, often in high yields.[1][3] A key advantage of this method is the visual indication of reaction progress, as the orange-red color of the Cr(VI) reagent changes to the green of the Cr(III) species upon reaction.[2][4]

Reaction Principle

The Jones oxidation mechanism involves the formation of a chromate ester from the alcohol and chromic acid, which is generated in situ.[4][5] A subsequent base-assisted elimination reaction yields the ketone, with the chromium being reduced to Cr(IV) and ultimately to the more stable Cr(III) state.[5] For the synthesis of this compound, 2-Methyl-oxan-4-ol is treated with the Jones reagent in an acetone solution.

Experimental Protocol

Materials and Reagents:

-

2-Methyl-oxan-4-ol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

1. Preparation of Jones Reagent: In a beaker, cautiously dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).[2] To this mixture, carefully and slowly add 50 mL of water with stirring, while cooling the beaker in an ice bath.[2]

2. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of 2-Methyl-oxan-4-ol in acetone. Cool the flask to 0°C using an ice bath.[6]

3. Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol.[2][7] Maintain the reaction temperature below 20°C throughout the addition. A color change from orange-red to green should be observed.[4][6] Continue the addition of the Jones reagent until the orange color persists, indicating an excess of the oxidant.[2]

4. Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress using thin-layer chromatography (TLC). Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and the green color of the Cr(III) salts persists.[2][4]

5. Work-up and Isolation: Remove the acetone from the reaction mixture using a rotary evaporator. To the remaining residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

6. Purification: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Methyl-oxan-4-ol |

| Product | This compound |

| Molecular Weight of Starting Material | 116.16 g/mol |

| Molecular Weight of Product | 114.14 g/mol |

| Theoretical Yield | Dependent on the starting amount of alcohol |

| Appearance of Product | Colorless oil |

| Boiling Point | Not specified |

| Infrared (IR) Spectroscopy | Strong C=O stretch expected around 1715 cm⁻¹ |

| ¹H NMR Spectroscopy | Signals corresponding to the methyl group, methylene protons adjacent to the carbonyl, and other ring protons are expected. |

| ¹³C NMR Spectroscopy | A signal for the carbonyl carbon is expected in the range of 200-210 ppm. |

Experimental Workflow Diagram

References

Asymmetric Synthesis of Chiral 2-Methyloxan-4-one: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-methyloxan-4-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The stereochemistry at the C2 position is crucial for the biological activity and selectivity of many pharmaceutical compounds. This application note provides a detailed protocol for the asymmetric synthesis of (2S)-2-methyloxan-4-one, a key intermediate for the development of novel therapeutics. The described methodology focuses on a robust and scalable route starting from a readily available chiral precursor, ethyl (S)-3-hydroxybutyrate, ensuring high enantiomeric purity of the final product.

Overview of the Synthetic Strategy

The synthesis of chiral this compound can be fraught with challenges, particularly the control of the stereocenter at the C2 position. Direct intramolecular cyclization approaches, such as the oxy-Michael addition, can lead to racemization under acidic or basic conditions. To circumvent this, a more controlled, multi-step strategy is employed.

This protocol is based on a stereoconservative route that involves the formation of an intermediate, (2S)-2-methyl-2,3-dihydropyran-4-one, via a palladium-catalyzed intramolecular cyclization. This key step ensures the preservation of the chiral integrity. Subsequent hydrogenation of the double bond affords the desired saturated (2S)-2-methyloxan-4-one with high enantiomeric excess.

Experimental Protocols

Part 1: Synthesis of (S)-5-Hydroxyhex-1-en-3-one

This initial step involves the conversion of commercially available ethyl (S)-3-hydroxybutyrate to a key intermediate, an unsaturated hydroxyketone.

Materials:

-

Ethyl (S)-3-hydroxybutyrate

-

Vinylmagnesium bromide solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous solution of ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Grignard Reaction: To a solution of ethyl (S)-3-hydroxybutyrate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add vinylmagnesium bromide solution (2.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

-

Oxidation: To a solution of the crude diol in dichloromethane (DCM), add Dess-Martin periodinane (1.1 eq) at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-5-hydroxyhex-1-en-3-one.

Part 2: Palladium-Catalyzed Cyclization to (2S)-2-Methyl-2,3-dihydropyran-4-one

This is the crucial stereoconservative cyclization step.

Materials:

-

(S)-5-Hydroxyhex-1-en-3-one

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

-

p-Benzoquinone (1.0 eq)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a solution of (S)-5-hydroxyhex-1-en-3-one (1.0 eq) in anhydrous acetonitrile, add palladium(II) acetate (0.1 eq) and p-benzoquinone (1.0 eq).

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield (2S)-2-methyl-2,3-dihydropyran-4-one.

Part 3: Hydrogenation to (2S)-2-Methyloxan-4-one

The final step involves the saturation of the double bond to yield the target molecule.

Materials:

-

(2S)-2-Methyl-2,3-dihydropyran-4-one

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of (2S)-2-methyl-2,3-dihydropyran-4-one (1.0 eq) in ethyl acetate, add 10% Pd/C (5 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the final product, (2S)-2-methyloxan-4-one.

Data Presentation

The following table summarizes the expected yields and enantiomeric excess for each key step of the synthesis.

| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | (S)-5-Hydroxyhex-1-en-3-one | 75-85 | >99 |

| 2 | (2S)-2-Methyl-2,3-dihydropyran-4-one | 60-70 | >99 |

| 3 | (2S)-2-Methyloxan-4-one | >95 | >99 |

Visualizations

Caption: Synthetic workflow for (2S)-2-Methyloxan-4-one.

Caption: Key considerations for the asymmetric synthesis.

Conclusion

This application note provides a reliable and detailed protocol for the asymmetric synthesis of (2S)-2-methyloxan-4-one. By employing a stereoconservative palladium-catalyzed cyclization, this method overcomes the common issue of racemization and delivers the target molecule with high enantiomeric purity. This chiral building block is a valuable asset for the development of new and effective pharmaceuticals. The provided experimental details and data will aid researchers and drug development professionals in the successful implementation of this synthetic route.

Application Notes and Protocols: 2-Methyloxan-4-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxan-4-one, a substituted tetrahydropyran derivative, is a valuable chiral building block in modern organic synthesis. Its conformationally biased six-membered ring, featuring a ketone functionality and a stereocenter at the C2 position, provides a versatile scaffold for the stereocontrolled synthesis of complex molecules, including natural products and pharmacologically active compounds. The presence of the methyl group at the 2-position significantly influences the stereochemical outcome of nucleophilic additions to the C4-carbonyl, enabling diastereoselective transformations. These application notes provide an overview of key synthetic transformations of this compound and detailed protocols for its application.

Key Applications

This compound is a versatile intermediate for a range of chemical transformations, including:

-

Stereoselective Reduction: The reduction of the C4-carbonyl group leads to the formation of cis- and trans-2-methyl-tetrahydropyran-4-ols, which are important chiral synthons. The diastereoselectivity of this reduction can be controlled by the choice of reducing agent.

-

Nucleophilic Addition of Organometallics: Grignard and organolithium reagents add to the carbonyl group to generate tertiary alcohols with the creation of a new stereocenter at C4. The facial selectivity of the attack is influenced by the existing stereocenter at C2.

-

Wittig Olefination: The carbonyl group can be converted to an exocyclic double bond via the Wittig reaction, providing a route to functionalized 4-methylene-2-methyloxanes.

-

Aldol Condensation: The enolate of this compound can participate in aldol reactions with various aldehydes and ketones to form new carbon-carbon bonds at the C3 or C5 position, leading to more complex substituted tetrahydropyran systems.

Data Presentation: Stereoselective Reduction of this compound

The stereochemical outcome of the reduction of this compound is highly dependent on the steric bulk of the hydride reagent. The facial selectivity of the hydride attack determines the ratio of the resulting diastereomeric alcohols: the cis-isomer (equatorial attack) and the trans-isomer (axial attack). A study by Wigfield and Phelps provides a detailed analysis of the product ratios for various reducing agents.[1]

| Reducing Agent | Solvent | Temperature (°C) | % Equatorial Alcohol (cis)[1] | % Axial Alcohol (trans)[1] |

| Sodium Borohydride (NaBH₄) | 2-Propanol | 0 | 20 | 80 |

| Potassium Borohydride (KBH₄) | 2-Propanol | 0 | 18 | 82 |

| L-Selectride® | Tetrahydrofuran | 0 | 73 | 27 |

| K-Selectride® | Tetrahydrofuran | 0 | 70 | 30 |

| Lithium Tri-n-butylborohydride | Tetrahydrofuran | 0 | 48 | 52 |

Note: The cis isomer refers to the product where the hydroxyl group is on the same side of the ring as the methyl group in the chair conformation (1,3-diaxial or 1,3-diequatorial relationship), which corresponds to equatorial attack of the hydride. The trans isomer has the hydroxyl group on the opposite side (axial/equatorial relationship), resulting from axial attack.

Experimental Protocols

General Procedure for Diastereoselective Reduction of this compound

This protocol provides a general method for the reduction of this compound. The choice of reducing agent will determine the diastereomeric ratio of the product as indicated in the table above.

Materials:

-

This compound

-

Anhydrous solvent (2-Propanol or Tetrahydrofuran)

-

Reducing agent (e.g., Sodium Borohydride or L-Selectride®)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the appropriate anhydrous solvent (as specified in the data table).

-

Cool the solution to the desired reaction temperature (e.g., 0 °C in an ice bath).

-

Slowly add the selected reducing agent (1.1-1.5 eq) to the stirred solution. For highly reactive reagents like L-Selectride®, addition should be dropwise to control the reaction rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral or slightly acidic.

-

Add saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the diastereomeric alcohols. The ratio of diastereomers can be determined by ¹H NMR spectroscopy or gas chromatography.

Protocol for Grignard Reaction with this compound

This protocol describes a general procedure for the addition of a Grignard reagent to this compound to form a tertiary alcohol.

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran

-

Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (1.2 eq) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by column chromatography on silica gel. The stereochemical outcome will depend on the facial selectivity of the Grignard attack, which is influenced by the C2-methyl group.

Protocol for Wittig Olefination of this compound

This protocol outlines the synthesis of 4-methylene-2-methyloxane from this compound using a Wittig reagent.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise. A color change to deep yellow or orange indicates the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Visualizations

Caption: Stereoselective reduction of this compound.

Caption: General workflows for Grignard and Wittig reactions.

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols: The Role of 2-Methyloxan-4-one and Established Intermediates in Carfilzomib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfilzomib (Kyprolis®) is a potent and selective second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1] Chemically, it is a tetrapeptide epoxyketone, and its complex structure necessitates a multi-step synthesis.[2] The synthesis of Carfilzomib is a convergent process, typically involving the preparation of a tetrapeptide fragment and a crucial epoxyketone "warhead," followed by their coupling.[3] This document outlines the synthesis of key intermediates in the Carfilzomib synthesis pathway, with a specific focus on the potential role of 2-Methyloxan-4-one and a detailed examination of the established synthetic routes for the epoxyketone warhead and the tetrapeptide fragment.

Synthesis of this compound

While not a commonly cited intermediate in the mainstream synthesis of Carfilzomib, this compound can be synthesized and could potentially serve as a building block in novel synthetic strategies. A known method for its preparation involves the oxidation of the corresponding alcohol.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from (2S)-2-methyltetrahydro-2H-pyran-4-ol.

Reaction Scheme:

(2S)-2-methyltetrahydro-2H-pyran-4-ol → this compound

Materials and Reagents:

-

(2S)-2-methyltetrahydro-2H-pyran-4-ol

-

Acetone

-

Jones reagent (2.5 M)

-

2-Propanol

-

Dichloromethane

-

Water

-

Magnesium sulfate

Procedure: [4]

-

A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (27.3 g, 235 mmol) in acetone (980 mL) is cooled in an ice bath.

-

Jones reagent (2.5 M, 103 mL, 258 mmol) is added drop-wise to the cooled solution.

-

The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature.

-

After 30 minutes, the mixture is cooled back to 0 °C.

-

2-Propanol (18 mL, 240 mmol) is added, and the mixture is stirred for an additional 30 minutes.

-

The mixture is concentrated in vacuo.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Established Synthesis of the Carfilzomib Epoxyketone Warhead

The more conventional and widely documented synthesis of the epoxyketone "warhead" of Carfilzomib commences from Boc-protected leucine. This pathway proceeds through the formation of an enone, followed by diastereoselective epoxidation and subsequent epimerization.

Experimental Workflow: Epoxyketone Warhead Synthesis

Caption: Synthetic workflow for the Carfilzomib epoxyketone warhead.

Experimental Protocols: Epoxyketone Warhead Synthesis

Step 1: Grignard Reaction to form (R)-enone [3]

-

Reagents and Conditions: Boc-D-leucine monohydrate, isopropenylmagnesium bromide, THF.

-

Procedure: To a solution of Boc-D-leucine in THF, isopropenylmagnesium bromide is added at a low temperature. The reaction is subsequently quenched, and the resulting α,β-unsaturated ketone is isolated.

Step 2: Diastereoselective Epoxidation to form (R,R)-epoxyketone [3]

-

Reagents and Conditions: (R)-enone, m-chloroperoxybenzoic acid (mCPBA) or potassium peroxomonosulfate, dichloromethane.

-

Procedure: The (R)-enone is dissolved in dichloromethane and treated with mCPBA at 0°C. The reaction progress is monitored by TLC. Upon completion, the resulting (R,R)-epoxyketone is purified by flash chromatography.

Step 3: Epimerization to form (S,R)-epoxyketone [3]

-

Reagents and Conditions: (R,R)-epoxyketone, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), MTBE.

-

Procedure: The (R,R)-epoxyketone is dissolved in MTBE and treated with a catalytic amount of DBU. The reaction is stirred at room temperature until the desired diastereomeric ratio is achieved, as monitored by HPLC. The final (S,R)-epoxyketone product is isolated by crystallization.

Synthesis of the Tetrapeptide Fragment

The tetrapeptide fragment of Carfilzomib (Morpholino-acetyl-L-homophenylalanyl-L-leucyl-L-phenylalanine) is typically synthesized using solid-phase peptide synthesis (SPPS).

Experimental Workflow: Tetrapeptide Synthesis (SPPS)

Caption: Solid-phase synthesis workflow for the tetrapeptide fragment.

Experimental Protocol: Tetrapeptide Fragment Synthesis[3]

Step 1: Dipeptide Formation

-

Reagents and Conditions: Fmoc-Phe-OH, 2-chlorotrityl chloride resin, DIEA, DMF; Fmoc-Leu-OH, HBTU, HOBt, DIEA, DMF.

-

Procedure: Fmoc-Phe-OH is loaded onto the resin. The Fmoc protecting group is removed using piperidine in DMF, and the subsequent amino acid (Fmoc-Leu-OH) is coupled using standard coupling reagents.

Step 2: Tetrapeptide Assembly

-